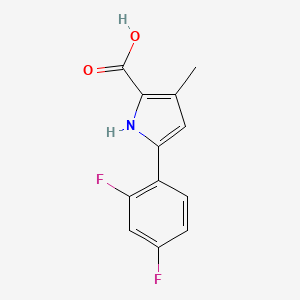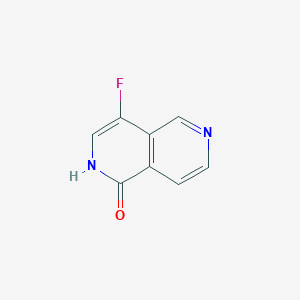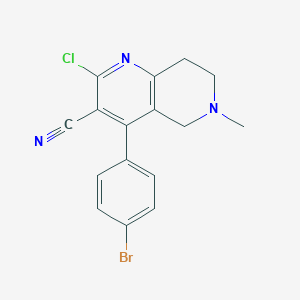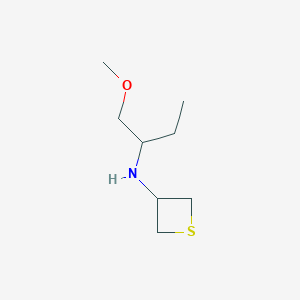![molecular formula C8H14N2O2 B13016278 4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)
4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H14N2O2. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a cyclopentane ring, and an amino group attached to the fourth carbon of the pyrrole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Another method involves the use of a catalytic ruthenium complex and an alkali metal base to enable a virtually salt-free and straightforward bimolecular assembly, giving N-unsubstituted pyrroles through fully unmasked α-amino aldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Wirkmechanismus
The mechanism of action of 4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a ligand for metal ions, forming coordination complexes that can modulate enzymatic activity and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with a carboxylic acid group at the second position.
4-Aminopiperidine-4-carboxylic acid: A similar compound with a piperidine ring instead of a pyrrole ring.
Uniqueness
4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H14N2O2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
4-amino-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxylic acid |
InChI |
InChI=1S/C8H14N2O2/c9-8(7(11)12)2-1-5-3-10-4-6(5)8/h5-6,10H,1-4,9H2,(H,11,12) |
InChI-Schlüssel |
AXABVGLQGMMAPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2C1CNC2)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13016206.png)

![Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13016213.png)



![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)





![Benzo[d]isothiazol-6-ylmethanol](/img/structure/B13016282.png)
